molecular formula C5H9NO B3021025 3-(Dimethylamino)acrylaldehyde CAS No. 692-32-0

3-(Dimethylamino)acrylaldehyde

Cat. No. B3021025
CAS RN: 692-32-0
M. Wt: 99.13 g/mol
InChI Key: RRLMPLDPCKRASL-ONEGZZNKSA-N
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Description

3-Dimethylaminoacrolein, also known as 3-(Dimethylamino)acrylaldehyde, is an organic compound with the formula Me2NC(H)=CHCHO . It is a pale yellow water-soluble liquid . The compound has a number of useful and unusual properties, e.g., it causes a reversal of the hypnotic effect of morphine in mice and has a stimulating effect in humans .


Molecular Structure Analysis

The molecular formula of 3-Dimethylaminoacrolein is C5H9NO . The molecular weight is 99.13 g/mol . The compound can be thought of as vinylogous dimethylformamide (DMF) and combines the functionalities of an unsaturated aldehyde and an enamine .


Chemical Reactions Analysis

3-Dimethylaminoacrolein can be used to introduce unsaturated and reactive C3 groups into CH-acidic and nucleophilic compounds . The activated aldehyde group of 3-dimethylaminoacrolein reacts quantitatively with dialkyl sulfates such as dimethyl sulfate . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

3-Dimethylaminoacrolein is a clear, faintly yellow to dark brown liquid . It has a density of 0.99 g/cm³ at 25°C . The boiling point ranges from 91 °C at 0.1 kPa to 270–273 °C . It is soluble in water, methanol, and 1,2-dichloroethane .

Scientific Research Applications

Mechanism of Action

3-Dimethylaminoacrolein, also known as 3-(Dimethylamino)acrolein, 3-(Dimethylamino)acrylaldehyde, or 3-Dimethylaminoacrylaldehyde, is an organic compound with the formula Me2NC(H)=CHCHO . This compound has a number of useful and unusual properties, and it plays a role in various biochemical pathways .

Target of Action

It’s known that the compound has a stimulating effect in humans and can cause a reversal of the hypnotic effect of morphine in mice . This suggests that it may interact with the central nervous system, potentially targeting receptors or enzymes involved in neurotransmission .

Mode of Action

3-Dimethylaminoacrolein combines the functionalities of an unsaturated aldehyde and an enamine . This allows it to react with various compounds, introducing unsaturated and reactive C3 groups into CH-acidic and nucleophilic compounds . The activated aldehyde group of 3-Dimethylaminoacrolein reacts quantitatively with dialkyl sulfates such as dimethyl sulfate .

Biochemical Pathways

3-Dimethylaminoacrolein and its derivatives can be used as reactive molecular building blocks for the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, or pyrazoles . These heterocycles are key components of many biologically active compounds, including nucleic acids and many pharmaceuticals .

Pharmacokinetics

It’s known that the compound is a pale yellow water-soluble liquid , which suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.

Result of Action

It’s known that the compound is a stable and comparably non-toxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde . This suggests that it could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 3-Dimethylaminoacrolein can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment . Furthermore, its stability could be influenced by temperature, as it has a boiling point of 270-273 °C .

Safety and Hazards

3-Dimethylaminoacrolein is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

A series of CA analogues were synthesized to evaluate their anti-melanoma activities across various melanoma cell lines . The compound with the most potential, CAD-14, exhibited potent activity against the A375, A875 and SK-MEL-1 cells . These findings indicate that CAD-14 might be a lead compound for exploring effective anti-melanoma drugs .

properties

IUPAC Name

(E)-3-(dimethylamino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMPLDPCKRASL-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Record name 3-Dimethylaminoacrolein
Source Wikipedia
URL https://en.wikipedia.org/wiki/3-Dimethylaminoacrolein
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)acrylaldehyde

CAS RN

927-63-9, 692-32-0
Record name 3-(Dimethylamino)acrylaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dimethylaminoacrolein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(dimethylamino)acrylaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2E)-3-(dimethylamino)prop-2-enal
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Record name 3-DIMETHYLAMINOACROLEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-(dimethylamino)acrolein (DMA) primarily used for in organic synthesis?

A1: DMA serves as a versatile building block for synthesizing various heterocyclic compounds, particularly pyrroles and pyrimidines. [, , , , , ] It acts as a source of the three-carbon unit necessary for forming these ring systems.

Q2: How does DMA react differently with unsubstituted β-amino enones compared to its reaction with α-amino derivatives?

A2: While both reactions ultimately lead to pyrrole formation, they follow distinct pathways. DMA reacts with unsubstituted β-amino enones via a 1,4-addition followed by transamination, elimination, and cyclodehydration. Conversely, with α-amino derivatives, DMA undergoes 1,2-addition and subsequent cyclization to yield 2-substituted pyrroles. []

Q3: Can you elaborate on the mechanism of pyrimidine synthesis using DMA?

A3: DMA reacts with compounds like 5-aminopyrazol-3-one in a basic environment to form pyrazolo[1,5-a]pyrimidines. The reaction likely proceeds through initial condensation followed by cyclization. Interestingly, in acidic conditions, DMA can undergo self-cyclization to yield pyrazolo[3,4-b]pyridine derivatives. []

Q4: Beyond heterocycle synthesis, what other transformations can DMA undergo?

A4: DMA can be hydrolyzed to produce 2-arylmalondialdehydes. These compounds are valuable intermediates in synthesizing diverse molecules, including 3-chloroacroleins and 3-alkoxyacroleins. []

Q5: How is DMA utilized in developing histone deacetylase (HDAC) inhibitors?

A5: DMA plays a crucial role in a scalable route to synthesize HDAC inhibitors containing a unique 2-aryl-3-cyano-5-aminomethylpyridine core. This involves a novel Mannich reaction where DMA, formaldehyde, and a secondary amine react to form a 2-(alkylaminomethyl)-3-dimethylaminoacrolein intermediate, ultimately leading to the desired inhibitor scaffold. []

Q6: Can DMA be used to synthesize formyl-substituted heterocycles?

A6: Yes, DMA is a key reagent in synthesizing both 2- and 4-formylpyrido[2,1-b]benzoxazoles. This method involves reacting o-acetaminophenols with a Vilsmeier reagent under specific conditions. [, ]

Q7: Are there any examples of DMA leading to unexpected products in reactions with complex molecules?

A7: Interestingly, reacting DMA with 5,10,15-tritolylcorrole under Vilsmeier conditions yielded unexpected results. Instead of the anticipated β-acrolein corrole, the reaction produced an inner core substituted N21,N22-3-formylpropylcorrole and a 10-acrolein isocorrole. [] This unexpected reactivity highlights the unique behavior of DMA in complex reaction environments.

Q8: How does the structure of DMA contribute to its reactivity?

A8: DMA's reactivity stems from its unique structure:

    Q9: Are there reported methods for synthesizing substituted DMA derivatives?

    A9: Yes, 2-(alkylthio)- and 2-(arylthio)-3-(dimethylamino)acroleins can be synthesized and used to create various N-[3-(dimethylamino)-2-(substituted thio)-2-propenylidene]-N-methylmethanaminium salts. These salts are valuable intermediates in organic synthesis. [, ]

    Q10: Does DMA play a role in synthesizing porphyrin-related compounds?

    A10: Indeed, DMA is utilized in various reactions with porphyrin derivatives:

    • Formylvinylchlorin synthesis: DMA, under Vilsmeier conditions, reacts with nickel chlorin to yield meso-20-formylvinylchlorin. [, ]
    • Styryl-substituted chlorin derivatives: The Vilsmeier reaction of a nickel pyropheophorbide complex with DMA forms a key intermediate that can be further reacted with Wittig reagents to yield styryl-substituted Z/E-chlorin derivatives. [, ]
    • Benzoisobacteriochlorin synthesis: The Vilsmeier reaction product of DMA and nickel 3-substituent-3-devinylpyropheophorbide-a, upon treatment with sulfuric acid, yields benzoisobacteriochlorin. [, ]

    Q11: Has DMA been used in the synthesis of metal complexes?

    A11: Yes, α-substituted malondialdehydes derived from 2-(4′-hydroxyphenyl)-3-(dimethylamino)acrolein have been used to synthesize copper(II) and nickel(II) complexes. []

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